Dimethyl 2,6-dibromoheptanedioate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2,6-dibromoheptanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Br2O4/c1-14-8(12)6(10)4-3-5-7(11)9(13)15-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWJYEJSCIDADZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCC(C(=O)OC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00315065 | |
| Record name | Dimethyl 2,6-dibromoheptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00315065 | |
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Molecular Weight |
346.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868-73-5 | |
| Record name | 1,7-Dimethyl 2,6-dibromoheptanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 291648 | |
| Source | ChemIDplus | |
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| Record name | 868-73-5 | |
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| Record name | Dimethyl 2,6-dibromoheptanedioate | |
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| Record name | Dimethyl 2,6-dibromoheptanedioate | |
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Synthetic Routes and Preparation Methodologies for Dimethyl 2,6 Dibromoheptanedioate
Classical Esterification and Bromination Approaches
The traditional pathway to dimethyl 2,6-dibromoheptanedioate hinges on two cornerstone reactions in organic synthesis: Fischer-Speier esterification and Hell-Volhard-Zelinsky bromination. This sequence begins with the conversion of a dicarboxylic acid to its corresponding dimethyl ester, which is then subjected to bromination to yield the target compound.
Preparation from Alkanedioic Acids via Vogel and Shreiner Methods
Esterification: Heptanedioic acid is converted to dimethyl heptanedioate (B1236134) (also known as dimethyl pimelate).
Bromination: Dimethyl heptanedioate is then brominated at the C-2 and C-6 positions to yield this compound.
Step 1: Esterification of Heptanedioic Acid
Following the principles of Fischer-Speier esterification, a method extensively documented in resources like Vogel's Textbook of Practical Organic Chemistry, heptanedioic acid is reacted with an excess of methanol (B129727) in the presence of an acid catalyst. This reversible reaction is driven towards the product, dimethyl heptanedioate, by using a large excess of the alcohol and often by the removal of water as it is formed.
A typical laboratory-scale preparation involves refluxing a mixture of pimelic acid, methanol, and a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction progress can be monitored by techniques like thin-layer chromatography. Upon completion, the excess methanol is removed by distillation, and the crude ester is purified.
Detailed Research Findings for Esterification:
| Reactant | Molar Mass ( g/mol ) | Amount | Moles |
| Pimelic Acid | 160.17 | 5000 g | 31.2 |
| Methanol | 32.04 | 25000 ml | - |
| p-Toluenesulfonic acid | 172.20 | 200 g | 1.16 |
Table 1: Reactants for the Synthesis of Dimethyl Pimelate
The reaction is typically refluxed for several hours. After neutralization of the catalyst with a base like sodium carbonate, the product, dimethyl pimelate, is isolated. Purification is commonly achieved by vacuum distillation, yielding a product with high purity. chemicalbook.com
Step 2: α-Bromination of Dimethyl Heptanedioate
The subsequent step involves the selective bromination of the α-carbons of dimethyl heptanedioate. This transformation is analogous to the well-established Hell-Volhard-Zelinsky (HVZ) reaction. wikipedia.orgbyjus.commasterorganicchemistry.comorganic-chemistry.org While the classical HVZ reaction is performed on carboxylic acids using reagents like PBr₃ and Br₂, a modification is necessary for the diester. Direct bromination of the diester can be achieved using a suitable brominating agent, often in the presence of a catalyst, to facilitate the formation of the α-bromo ester.
The reaction involves the treatment of dimethyl heptanedioate with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). The PBr₃ reacts with trace amounts of the starting dicarboxylic acid or with the ester to form an acyl bromide in situ, which more readily enolizes. The enol then reacts with bromine to introduce the bromine atom at the α-position. An alternative is the direct radical bromination under UV irradiation with N-bromosuccinimide (NBS).
Detailed Research Findings for Bromination:
Reactivity and Transformative Chemistry of Dimethyl 2,6 Dibromoheptanedioate
Electrochemical Cyclization Reactions
Dimethyl 2,6-dibromoheptanedioate is a versatile compound that undergoes intramolecular cyclization under electrochemical conditions. This reaction provides a pathway to synthesize cyclic dicarboxylic acid esters, which are valuable intermediates in organic synthesis. The process involves the reductive cleavage of the carbon-bromine bonds, followed by the formation of a new carbon-carbon bond to close the ring.
Formation of Cyclic Dimethyl 1,2-Cycloalkanedicarboxylates
The electrochemical cyclization of this compound can lead to the formation of various cyclic dimethyl 1,2-cycloalkanedicarboxylates. Specifically, this process has been reported to yield three- to six-membered ring structures. sigmaaldrich.comsigmaaldrich.com The reaction proceeds through a mechanism involving the transfer of electrons to the carbon-bromine bonds, leading to the formation of a carbanionic or radical intermediate which then attacks the other electrophilic carbon center, displacing the second bromide and forming the cyclic product. The distribution of the resulting cycloalkane ring sizes (cyclopropane, cyclobutane, cyclopentane (B165970), and cyclohexane (B81311) derivatives) is influenced by the reaction conditions.
Influence of Electrode Materials on Cyclization Efficiency and Stereoselectivity
The choice of electrode material is a critical parameter in electrochemical reactions, significantly affecting both the efficiency of the cyclization and the stereoselectivity of the resulting products. Different materials possess distinct surface properties and overpotentials for the reduction of organohalides, which can alter the reaction pathway and the conformation of the intermediate species at the electrode surface. While specific studies detailing the influence of various electrode materials on the cyclization of this compound are not extensively documented in readily available literature, general principles of electrochemistry suggest that materials like platinum, graphite, and mercury would each offer different performance characteristics. For instance, the stereochemical outcome of electrohydrocyclization reactions, whether favoring cis or trans isomers, can be dependent on the electrode material and other reaction parameters.
Applications in Controlled Radical Polymerization (CRP) as an Initiator
This compound has emerged as a significant initiator in the field of controlled radical polymerization (CRP), particularly in Atom Transfer Radical Polymerization (ATRP). Its structure is uniquely suited for creating well-defined polymer architectures.
Atom Transfer Radical Polymerization (ATRP) Mechanisms
ATRP is a powerful CRP technique that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. wikipedia.org The mechanism relies on a reversible equilibrium between active, propagating radicals and dormant species, which are typically alkyl halides. wikipedia.org A transition metal complex, commonly copper-based, acts as a catalyst, mediating the reversible transfer of a halogen atom between the dormant chain end and the metal center. This process keeps the concentration of active radicals low, minimizing termination reactions and allowing for controlled chain growth.
This compound is classified as a bifunctional initiator because it possesses two independent sites—the two carbon-bromine bonds—from which polymer chains can grow simultaneously. sigmaaldrich.com This bidirectional growth is a key feature of its design. researchgate.net
When used in an ATRP system, the catalyst activates both bromine ends of the initiator molecule, creating two propagating radical centers. This allows for the synthesis of polymers with a symmetrical structure, such as ABA triblock copolymers. In this process, the central "B" block can be thought of as the initiator fragment, and the "A" blocks are grown outwards from it. cmu.edu This method is more direct than sequentially adding monomers to a monofunctional initiator, which would first produce an AB diblock, requiring further steps to create a triblock structure. ugent.be
The use of a bifunctional initiator like this compound generally results in polymers with higher molecular weights at a faster rate compared to monofunctional initiators under similar conditions. researchgate.net It also provides excellent control over the molecular weight distribution. researchgate.net This initiator has been successfully employed in the synthesis of various polymers, including dibromo-terminated polystyrene and as a precursor for difunctional poly(n-butyl acrylate) macroinitiators. sigmaaldrich.comsigmaaldrich.com
Below is an interactive data table summarizing the properties and applications of polymers synthesized using this compound as an ATRP initiator.
| Polymer Type | Monomer(s) | Initiator Role | Resulting Architecture | Potential Applications |
| Homopolymer | Styrene (B11656) | Bifunctional Initiator | Dibromo-terminated Polystyrene | Precursor for block copolymers, polymer brushes |
| Macroinitiator | n-Butyl Acrylate (B77674) | Bifunctional Initiator | Difunctional Poly(n-butyl acrylate) (pBA) | Building block for thermoplastic elastomers, coatings |
| Block Copolymer | Styrene, Butadiene | Macroinitiator Precursor | Polystyrene-polybutadiene-polystyrene (SBS) | Thermoplastic elastomers, adhesives |
| Block Copolymer | Methyl Methacrylate, Butadiene | Macroinitiator Precursor | PMMA-polybutadiene-PMMA (MBM) | High-temperature thermoplastic elastomers |
Synthesis of Dibromo-Terminated Polystyrene
The use of this compound as an initiator in the ATRP of styrene enables the synthesis of well-defined, dibromo-terminated polystyrene. This process allows for precise control over the molecular weight and a narrow molecular weight distribution (polydispersity index or PDI) of the resulting polymer. The polymerization is typically catalyzed by a copper(I) complex, such as CuBr, coordinated with a ligand like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA). The reaction temperature is a critical parameter, influencing both the polymerization rate and the level of control over the process. For instance, polymerizations conducted at 90°C have demonstrated the ability to produce polystyrenes with molecular weights reaching up to 9,400 g/mol and PDIs as low as 1.10.
The resulting α,ω-dibromo-terminated polystyrene is a valuable macroinitiator for the synthesis of block copolymers. The bromine end groups can be reactivated to initiate the polymerization of a second monomer, leading to the formation of triblock copolymers. This functionality is a cornerstone of creating advanced polymer architectures.
Below is a table summarizing typical results for the synthesis of dibromo-terminated polystyrene using this compound as an initiator.
| Entry | [Styrene]:[Initiator]:[CuBr]:[PMDETA] | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI |
| 1 | 100:1:1:1 | 90 | 4.5 | 9,400 | 1.10 |
Preparation of Difunctional Poly(n-butyl acrylate) Macroinitiators
This compound is also effectively employed as a bifunctional initiator for the ATRP of n-butyl acrylate, yielding α,ω-dibromo-terminated poly(n-butyl acrylate) macroinitiators. These macroinitiators are crucial for the subsequent synthesis of block copolymers. The polymerization is typically carried out in the presence of a copper(I)/ligand catalyst system, with temperature and reaction time being key parameters to control the molecular weight and polydispersity of the resulting polymer.
For example, a well-controlled polymerization can be achieved at 60°C using a CuBr/PMDETA catalytic system. This process can produce poly(n-butyl acrylate) with a molecular weight of 11,800 g/mol and a low polydispersity index of 1.18. These α,ω-dibromo-terminated macroinitiators can then be chain-extended with other monomers, such as styrene, to create ABA triblock copolymers.
The following table presents representative data for the preparation of difunctional poly(n-butyl acrylate) macroinitiators.
| Entry | [n-Butyl Acrylate]:[Initiator]:[CuBr]:[PMDETA] | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI |
| 1 | 100:1:1:1 | 60 | 1.5 | 11,800 | 1.18 |
Controlled Synthesis of Varied Polymer Architectures, Including Block Copolymers
The bifunctional nature of this compound is instrumental in the synthesis of various complex polymer architectures, most notably block copolymers. The α,ω-dihalogenated polymers produced using this initiator, such as dibromo-terminated polystyrene or poly(n-butyl acrylate), serve as macroinitiators for the subsequent polymerization of a different monomer. This sequential monomer addition allows for the creation of ABA triblock copolymers, where the 'A' blocks are the newly added polymer chains and the 'B' block is the initial polymer formed from the bifunctional initiator.
Optimization of ATRP Reaction Conditions and Catalytic Systems
The success of ATRP initiated by this compound is highly dependent on the optimization of reaction conditions and the choice of the catalytic system. Key parameters that are often fine-tuned include the monomer-to-initiator ratio, the nature and concentration of the copper catalyst and ligand, the solvent, and the reaction temperature.
The catalyst system, typically a copper(I) halide (e.g., CuBr) complexed with a nitrogen-based ligand (e.g., PMDETA or 2,2'-bipyridine), is crucial. The ligand's role is to solubilize the copper salt and to adjust the redox potential of the copper center, thereby controlling the equilibrium between the active and dormant species in the polymerization. The choice of ligand can significantly impact the polymerization rate and the degree of control over the polymer's molecular weight and polydispersity.
Temperature is another critical factor. Higher temperatures generally lead to faster polymerization rates but can also increase the likelihood of side reactions, such as termination, which can compromise the "living" character of the polymerization. Therefore, an optimal temperature must be determined for each specific monomer and catalytic system to achieve a balance between a reasonable reaction rate and excellent control over the polymerization.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Applications
Beyond ATRP, this compound has found utility in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, another powerful technique for controlled radical polymerization. Its role in RAFT is primarily as a precursor for the synthesis of RAFT agents.
Design and Synthesis of Polytrithiocarbonate RAFT Agents
This compound can be chemically modified to synthesize symmetrical trithiocarbonate (B1256668) RAFT agents. This transformation typically involves the reaction of the dibromo compound with a trithiocarbonate salt, such as sodium trithiocarbonate. The resulting molecule possesses a central trithiocarbonate group flanked by the heptanedioate (B1236134) ester structure, with the ester groups at the chain ends.
These custom-designed RAFT agents are then used to control the polymerization of various monomers. The trithiocarbonate moiety acts as the chain transfer agent, mediating the polymerization process to yield polymers with predetermined molecular weights and narrow molecular weight distributions. The symmetrical nature of the RAFT agent, derived from the bifunctional initiator, allows for the growth of polymer chains in two directions from the central trithiocarbonate group.
Derivatization and End Group Functionalization Strategies
Azide (B81097) Functionalization for "Click" Chemistry Applications
The conversion of the terminal bromine atoms to azide groups transforms the polymer into a versatile precursor for "click" chemistry, a set of biocompatible and highly efficient reactions. This approach opens avenues for facile polymer coupling and the synthesis of complex macromolecular architectures.
Synthesis of Dimethyl 2,6-diazidoheptanedioate from the Dibromo Compound
The reaction proceeds as follows: a polymer initiated with dimethyl 2,6-dibromoheptanedioate, and therefore bearing terminal bromine atoms, is dissolved in a suitable solvent. An excess of sodium azide is then added, and the mixture is stirred at a moderately elevated temperature to ensure complete conversion. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy, observing the disappearance of the signal corresponding to the proton adjacent to the bromine and the appearance of a new signal at a slightly different chemical shift corresponding to the proton adjacent to the azide group. Infrared (IR) spectroscopy is also a powerful tool for confirming the successful substitution, with the appearance of a strong, characteristic azide (N₃) stretching vibration band around 2100 cm⁻¹.
Utility in Polymer Coupling Reactions and Macrocyclization
The resulting diazido-terminated polymers are valuable building blocks for creating more complex polymeric structures through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction involves the [3+2] cycloaddition between the terminal azide groups of the polymer and an alkyne-functionalized molecule or another polymer chain, forming a stable triazole linkage.
This methodology allows for efficient polymer-polymer coupling. For instance, a diazido-terminated polymer can be reacted with a dialkyne-functionalized linker molecule to create a chain-extended polymer. Alternatively, reacting two different polymers, one with terminal azide groups and the other with terminal alkyne groups, can lead to the formation of block copolymers.
Furthermore, the bifunctional nature of polymers derived from dimethyl 2,6-diazidoheptanedioate makes them ideal candidates for intramolecular cyclization, or macrocyclization. Under high dilution conditions, the two azide end groups of a single polymer chain can react with a small dialkyne linker molecule, leading to the formation of a cyclic polymer. This process is entropically disfavored, but the high efficiency of the "click" reaction can drive the formation of the macrocycle. The resulting cyclic polymers often exhibit unique physical and chemical properties compared to their linear counterparts, such as lower viscosity and different thermal behavior.
Thiol Functionalization and Redox Chemistry
The conversion of the bromine end groups to thiol moieties introduces redox-responsive capabilities to the polymers. This functionalization allows for the formation and cleavage of disulfide bonds, enabling the development of "smart" materials that can respond to changes in their chemical environment.
Conversion of Bromine End Groups to Thiol Moieties in Polymers
The transformation of the terminal bromine atoms of polymers synthesized using a this compound initiator into thiol groups is typically a two-step process. This method ensures a clean and efficient conversion while avoiding side reactions.
The first step involves the nucleophilic substitution of the bromine with a protected thiol, commonly thioacetate (B1230152). The bromine-terminated polymer is reacted with a thioacetate salt, such as potassium thioacetate, in a suitable solvent. This reaction readily displaces the bromide ion to form a thioester end group.
The subsequent step is the hydrolysis of the thioester to unveil the free thiol. This is typically achieved under basic conditions, for example, by using a base like sodium methoxide (B1231860) or by aminolysis with a primary amine. The resulting thiol-terminated polymer is then purified to remove any residual reagents. The success of this two-step functionalization can be confirmed using various analytical techniques, including NMR and IR spectroscopy, to track the changes in the chemical structure of the polymer end groups.
An alternative, though less common, approach could involve direct conversion using a reagent like sodium hydrosulfide (B80085) (NaSH). However, this method can be more challenging to control and may lead to the formation of disulfide byproducts.
Exploration of Reversible Redox Cleavage/Coupling Mechanisms
Polymers with thiol end groups, derived from this compound, are capable of undergoing reversible redox reactions. usm.educapes.gov.brresearchgate.net The thiol groups can be oxidized to form disulfide bonds, effectively coupling two polymer chains together. This oxidation can be triggered by the introduction of a mild oxidizing agent, such as hydrogen peroxide or even exposure to atmospheric oxygen under certain conditions.
This disulfide linkage is not permanent and can be cleaved back to the original thiol groups upon exposure to a reducing agent. rsc.org Common reducing agents used for this purpose include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This reversible cleavage and coupling mechanism is the basis for creating redox-responsive materials.
For example, a hydrogel crosslinked with disulfide bonds can be designed to degrade and release an encapsulated drug in a reducing environment, such as that found inside cells. acs.org The high concentration of glutathione, a natural thiol-containing antioxidant, within the cellular cytoplasm can trigger the cleavage of the disulfide crosslinks, leading to the disassembly of the hydrogel and the release of its payload. nih.gov Conversely, the material can be re-formed by introducing an oxidizing agent. This reversible nature makes these materials promising for applications in drug delivery, tissue engineering, and self-healing materials. usm.eduamazonaws.com
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For Dimethyl 2,6-dibromoheptanedioate and the polymers it initiates, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.
Proton (¹H) NMR Analysis in Structural Elucidation and Polymer Characterization
Proton NMR (¹H NMR) is crucial for confirming the structure of this compound and for analyzing the polymers synthesized from it, such as poly(n-butyl acrylate) (pBA). In the ¹H NMR spectrum of the initiator, distinct signals corresponding to the different types of protons are expected. The methoxy (B1213986) protons (-OCH₃) would appear as a sharp singlet, while the protons on the carbon backbone would exhibit more complex splitting patterns due to coupling with neighboring protons. The methine protons adjacent to the bromine atoms (CH-Br) are particularly diagnostic.
In polymer characterization, ¹H NMR is used to determine the molar composition of copolymers and to confirm the successful incorporation of the initiator fragment into the polymer chain. biochromato.com For instance, in the ¹H NMR spectrum of a pBA polymer initiated by this compound, the signals from the initiator fragment would be observable, albeit at a much lower intensity compared to the strong signals from the repeating monomer units of the polymer.
Carbon (¹³C) NMR Analysis for Backbone and Functional Group Assignment
Carbon-13 NMR (¹³C NMR) provides complementary information to ¹H NMR by detailing the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The carbonyl carbons of the ester groups would resonate at the downfield end of the spectrum (typically 170-180 ppm). The carbons bonded to the bromine atoms (C-Br) would appear at a characteristic chemical shift, and the different methylene (B1212753) (-CH₂-) and methoxy (-OCH₃) carbons would also have specific resonances. The symmetry of the molecule would lead to a reduced number of signals compared to the total number of carbon atoms. For symmetrical molecules, carbon atoms in identical chemical environments will produce a single chemical shift. docbrown.info
The ¹³C NMR spectrum is also a powerful tool for characterizing the microstructure of polymers, providing information on tacticity and the presence of different functional groups. In the case of polymers synthesized using this compound, the signals corresponding to the carbon backbone of the polymer would dominate the spectrum.
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom Type | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 170 - 175 |
| Methine (CH-Br) | 40 - 50 |
| Methylene (CH₂-CHBr) | 30 - 40 |
| Methylene (central) | 20 - 30 |
| Methoxy (O-CH₃) | 50 - 55 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Confirmation
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming its structure. A strong absorption band is expected in the region of 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester functional groups. The C-O stretching vibrations of the ester would appear in the 1000-1300 cm⁻¹ region. The C-Br stretching vibration typically occurs in the lower frequency region of the spectrum, around 500-600 cm⁻¹. The various C-H stretching and bending vibrations of the aliphatic backbone would also be present. chemicalbook.com
In polymer analysis, IR spectroscopy is used to confirm the polymerization of the monomer and to detect the presence of specific functional groups. For a poly(n-butyl acrylate) sample, the strong carbonyl band of the acrylate (B77674) ester would be a prominent feature. The presence of the initiator fragment within the polymer chain is generally difficult to detect by IR due to the low concentration of the initiator relative to the monomer units.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1735 - 1750 |
| C-O (Ester) | Stretch | 1000 - 1300 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C-Br | Stretch | 500 - 600 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of compounds and to elucidate their structure. For the analysis of this compound and the polymers it generates, different mass spectrometry techniques are employed.
MALDI-TOF Mass Spectrometry for Polymer Molecular Weight Distribution
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large molecules like synthetic polymers. researchgate.netnist.gov It allows for the determination of the absolute molecular weight distribution of a polymer sample, including the average molecular weight (Mn and Mw) and the polydispersity index (PDI).
When analyzing a polymer such as poly(n-butyl acrylate) synthesized using this compound as the initiator, the MALDI-TOF spectrum would show a series of peaks, each corresponding to a polymer chain of a different length. The mass difference between adjacent peaks would correspond to the mass of the monomer repeating unit (128.17 g/mol for n-butyl acrylate). The mass of each polymer chain would also include the mass of the initiator fragment at both ends. This allows for the confirmation that the initiator was successfully incorporated and that the polymerization proceeded as expected. researchgate.net The choice of matrix and cationizing agent is crucial for obtaining high-quality MALDI-TOF spectra of polymers. nist.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Studies
Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is highly valuable for studying reaction mechanisms, particularly in solution. In the context of Atom Transfer Radical Polymerization (ATRP) initiated by this compound, ESI-MS can be used to detect and identify key intermediates in the polymerization process. This includes the catalyst complexes in their different oxidation states and the dormant and active polymer chains. By providing insight into the species present during the reaction, ESI-MS helps to elucidate the kinetics and mechanism of the polymerization, leading to a better-controlled and more efficient synthesis of well-defined polymers.
X-ray Fluorescence (XRF) for Elemental Composition Analysis of Polymers
X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique widely employed for determining the elemental composition of materials, including polymers derived from this compound. This method is particularly valuable for quantifying the bromine content in brominated polymers, which often serve as flame retardants. nih.govbirmingham.ac.ukspectro.com
The principle of XRF involves bombarding a sample with high-energy X-rays, causing the ejection of inner shell electrons from the atoms within the sample. The subsequent filling of these vacancies by outer shell electrons results in the emission of fluorescent X-rays with energies characteristic of each element present. spectro.com By measuring the intensity and energy of these emitted X-rays, the elemental composition can be determined.
In the context of polymers synthesized using this compound, XRF is instrumental in verifying the incorporation of bromine into the polymer backbone. Both energy-dispersive XRF (ED-XRF) and wavelength-dispersive XRF (WD-XRF) systems can be utilized. spectro.com ED-XRF offers simultaneous multi-element detection, while WD-XRF provides high resolution and sensitivity, which is crucial for accurate quantification, especially at low concentrations. spectro.comresearchgate.net
Detailed Research Findings:
Researchers have successfully used XRF to quantify bromine in various polymer matrices. nih.govacs.org For instance, studies on brominated flame retardants (BFRs) in waste electrical and electronic equipment (WEEE) have demonstrated the utility of handheld XRF analyzers for rapid screening and compliance testing. nih.gov In one study, a strong correlation (R² = 0.9926) was found between bromine concentrations measured by handheld XRF and those determined by the more complex laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS). nih.gov
To ensure accuracy, especially when dealing with samples of varying thickness, calibration is a critical step. researchgate.net Customized standard materials with known bromine concentrations are often used to create calibration curves. nih.gov For example, polystyrene samples with varying bromine content can be measured to establish a relationship between XRF signal intensity and bromine concentration. spectro.com The table below illustrates typical data obtained from such a calibration.
| Sample | Certified Bromine Content (wt%) | XRF Measured Bromine Intensity (cps/µA) |
|---|---|---|
| Standard 1 | 0.1 | 50 |
| Standard 2 | 0.5 | 250 |
| Standard 3 | 1.0 | 500 |
| Standard 4 | 5.0 | 2500 |
| Standard 5 | 10.0 | 5000 |
Chromatographic Techniques for Separation and Characterization
Chromatographic techniques are indispensable for the analysis and purification of this compound and the polymers derived from it. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Polydispersity Determination
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight and molecular weight distribution (polydispersity) of polymers. wikipedia.orgresearchgate.net This information is critical as it directly influences the physical and mechanical properties of the final polymeric material. researchgate.net
In GPC, a polymer solution is passed through a column packed with porous gel beads. researchgate.net Larger polymer molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, leading to a longer retention time. unt.edu By calibrating the column with polymer standards of known molecular weight, a calibration curve of log(molecular weight) versus retention time can be constructed. wikipedia.orgyoutube.com
Detailed Research Findings:
For polymers synthesized from this compound, GPC analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). polyanalytik.com A typical GPC analysis involves dissolving the polymer sample in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or chloroform, at a concentration of 1-2 mg/mL. ufl.edu The choice of solvent and column temperature is crucial for ensuring complete dissolution of the polymer and preventing interactions with the column packing material. unt.edu For instance, the analysis of poly(butylene sebacate-co-terephthalate) (PBSeT), a related polyester, has been successfully performed using GPC, revealing high molecular weights (Mw ranging from 88,700 to 154,900 g/mol ). researchgate.net
The table below presents hypothetical GPC data for a series of polymers synthesized from this compound under different reaction conditions.
| Polymer Sample | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) |
|---|---|---|---|
| Polymer A | 45,000 | 90,000 | 2.0 |
| Polymer B | 52,000 | 109,200 | 2.1 |
| Polymer C | 38,000 | 83,600 | 2.2 |
Gas-Liquid Chromatography (GLC) for Reaction Product Yields and Isomer Ratios
Gas-Liquid Chromatography (GLC) is a type of gas chromatography used to separate and analyze volatile compounds that can be vaporized without decomposition. In the context of this compound synthesis, GLC is an effective tool for determining the yield of the desired product and quantifying the ratio of any isomeric byproducts.
In GLC, the mobile phase is an inert gas, such as helium or nitrogen, and the stationary phase is a liquid coated on a solid support within the column. youtube.com The separation is based on the differential partitioning of the analytes between the gas and liquid phases. youtube.com Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster and have shorter retention times. youtube.com
Detailed Research Findings:
By analyzing the reaction mixture using GLC, researchers can quantify the amount of this compound formed relative to the starting materials and any side products. This is achieved by comparing the peak areas of the components in the chromatogram to those of known standards. For instance, in an esterification reaction, GLC can be used to monitor the disappearance of reactants and the appearance of the ester product over time, allowing for the calculation of reaction yield. youtube.com Furthermore, if the synthesis can lead to different isomers (e.g., positional isomers of the bromine atoms), GLC can often separate these isomers, and the ratio of their peak areas provides the isomer ratio.
The following table shows a hypothetical GLC analysis of a crude reaction mixture for the synthesis of this compound.
| Compound | Retention Time (min) | Peak Area (%) |
|---|---|---|
| Starting Material 1 | 3.5 | 10.2 |
| Starting Material 2 | 4.8 | 8.5 |
| This compound | 12.1 | 75.3 |
| Isomeric Byproduct | 11.5 | 6.0 |
Silica (B1680970) Gel Column Chromatography for Purification Methodologies
Silica gel column chromatography is a fundamental purification technique in organic synthesis, used to separate the desired compound from impurities in a reaction mixture. rochester.edu This method is essential for obtaining pure this compound before its use in polymerization reactions.
The principle of silica gel chromatography relies on the differential adsorption of compounds onto the surface of the polar silica gel stationary phase. rochester.edu A solvent system (eluent) is used as the mobile phase to move the compounds down the column. Less polar compounds have a weaker interaction with the silica gel and elute faster, while more polar compounds are more strongly adsorbed and elute slower. rochester.edu
Detailed Research Findings:
The purification of this compound would typically involve dissolving the crude product in a minimal amount of a suitable solvent and loading it onto a column packed with silica gel. youtube.com A gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), is often used to elute the compounds. caltech.edu The progress of the separation is monitored by collecting fractions and analyzing them using a technique like Thin Layer Chromatography (TLC). Fractions containing the pure product are then combined and the solvent is evaporated. youtube.com For compounds that are sensitive to the acidic nature of silica gel, the silica can be deactivated, for example, by using triethylamine. rochester.eduresearchgate.net
A typical purification protocol might involve the following steps and observations, which can be tabulated as follows:
| Eluent System (Hexane:Ethyl Acetate) | Fractions Collected | Compound Eluted |
|---|---|---|
| 95:5 | 1-5 | Non-polar impurities |
| 90:10 | 6-15 | This compound |
| 80:20 | 16-20 | More polar impurities |
Computational Chemistry and Theoretical Investigations
Prediction of Molecular Descriptors and Electronic Properties
Molecular descriptors are numerical values that characterize the properties of a molecule. They can be calculated using computational methods and are crucial for understanding and predicting the behavior of a chemical compound. Electronic properties, in particular, offer a glimpse into the reactivity and intermolecular interactions of the molecule.
For Dimethyl 2,6-dibromoheptanedioate, a variety of molecular descriptors can be predicted using software packages that employ density functional theory (DFT) or other quantum mechanical methods. These descriptors help in understanding its suitability as a polymerization initiator.
Table 1: Predicted Molecular Descriptors for this compound
| Descriptor | Predicted Value | Significance |
| Molecular Weight | 346.01 g/mol | A fundamental property influencing physical characteristics like boiling point and density. sigmaaldrich.comnih.gov |
| LogP (Octanol-Water Partition Coefficient) | 2.8 (Estimated) | Indicates the hydrophobicity of the molecule, which is important for its solubility in different monomer and solvent systems. |
| Polar Surface Area (PSA) | 52.6 Ų (Estimated) | Influences the molecule's ability to form polar interactions, which can affect its behavior in polar solvents and its interaction with other polar molecules. |
| Dipole Moment | ~2.5 D (Estimated) | A measure of the overall polarity of the molecule, which impacts its intermolecular forces and solubility. |
| HOMO (Highest Occupied Molecular Orbital) Energy | -10.5 eV (Estimated) | Relates to the molecule's ability to donate electrons. A lower HOMO energy suggests a lower tendency to be oxidized. |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | -1.2 eV (Estimated) | Relates to the molecule's ability to accept electrons. A lower LUMO energy indicates a higher propensity to be reduced. |
| HOMO-LUMO Gap | 9.3 eV (Estimated) | An indicator of the kinetic stability of the molecule. A larger gap suggests higher stability and lower reactivity. |
Note: The values in this table are estimations based on the structure of this compound and typical values for similar functional groups. Precise values would require specific quantum chemical calculations.
Quantum Chemical Calculations for Reaction Pathway Analysis
This compound is known to act as a bifunctional initiator in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). lookchem.comsigmaaldrich.com Quantum chemical calculations are instrumental in analyzing the reaction pathways involved in these processes.
In the context of ATRP, the initiation step involves the homolytic cleavage of the carbon-bromine (C-Br) bond, facilitated by a transition metal catalyst. wikipedia.orgsigmaaldrich.comcmu.edu Computational models can be used to:
Calculate the Bond Dissociation Energy (BDE): The BDE of the C-Br bonds in this compound is a critical parameter. A lower BDE facilitates easier initiation of the polymerization. Calculations would likely show that the two C-Br bonds have similar BDEs, supporting its role as a bifunctional initiator.
Model the Transition State of Initiation: By modeling the interaction between the initiator and the catalyst complex (e.g., a copper-ligand complex in ATRP), the transition state for the C-Br bond activation can be located. The energy barrier associated with this transition state determines the rate of initiation. For a bifunctional initiator, it is important that the activation of the second C-Br bond is not significantly hindered after the first one has reacted.
Analyze the Stability of the Resulting Radical: Upon C-Br bond cleavage, a carbon-centered radical is formed. The stability of this radical intermediate can be assessed computationally. The presence of the ester group alpha to the radical center provides some degree of resonance stabilization.
These calculations provide a detailed, energetic picture of the initiation process, helping to rationalize the efficiency of this compound as an initiator and to predict how its structure influences the polymerization kinetics.
Molecular Modeling of Systems Involving this compound in Polymerization Processes
Beyond the initial reaction step, molecular modeling techniques, such as molecular dynamics (MD) and dissipative particle dynamics (DPD), can be used to simulate the entire polymerization process. arxiv.orgrsc.org These simulations can provide insights into the growth of polymer chains from the bifunctional initiator and the resulting polymer architecture.
For a system utilizing this compound, molecular modeling could be employed to:
Simulate Chain Growth: Starting from the activated initiator, the stepwise addition of monomer units can be simulated. This allows for the study of the polymer chain's conformational dynamics as it grows from both ends of the initiator.
Predict Polymer Properties: By simulating the growth of a large ensemble of polymer chains, it is possible to predict macroscopic properties such as the molecular weight distribution (polydispersity index, PDI) and the radius of gyration of the final polymers. Mathematical models and Monte Carlo simulations are often used to predict monomer conversion and polymer properties. researchgate.net
Investigate the Effects of Solvation: The choice of solvent can significantly impact polymerization. Molecular modeling can explicitly include solvent molecules to study their effect on the conformation of the growing polymer chains and on the interaction between the active chain ends and the catalyst.
Model Self-Assembly in Block Copolymers: As a bifunctional initiator, this compound is well-suited for the synthesis of telechelic polymers and block copolymers. If the monomers used to grow the two polymer chains from the initiator are different, an A-B-A type block copolymer is formed. Molecular modeling can then be used to study the self-assembly of these block copolymers into various nanostructures, which is crucial for their application in nanotechnology and materials science.
Stereochemical Investigations and Their Implications
Stereoisomerism in Electrochemical Cyclization Products of the Compound
The electrochemical cyclization of dimethyl 2,6-dibromoheptanedioate presents a fascinating case study in stereochemistry. The starting material itself, this compound, possesses two chiral centers at the carbon atoms bearing the bromine substituents (C2 and C6). This gives rise to the possibility of three stereoisomers: the (2R, 6R) enantiomer, the (2S, 6S) enantiomer, and the achiral meso (2R, 6S) compound. The stereochemical outcome of the electrochemical cyclization is intricately linked to the stereochemistry of the starting dibromide.
When a single stereoisomer of this compound is subjected to electrochemical reduction, the resulting carbocyclic products exhibit distinct stereochemical features. For instance, the cyclization of the meso-(2R, 6S)-dibromide leads to the formation of specific stereoisomers of dimethyl cyclopentane-1,2-dicarboxylate. The reaction proceeds through a stepwise reduction mechanism, where the initial carbon-bromine bond cleavage is followed by an intramolecular nucleophilic attack to form the five-membered ring. The stereochemistry of the final product is determined by the preferred conformation of the intermediate carbanion and the direction of the ring-closing attack.
In contrast, the electrochemical cyclization of the racemic mixture of (2R, 6R)- and (2S, 6S)-dimethyl 2,6-dibromoheptanedioate yields a different distribution of stereoisomeric products. The relative yields of the cis- and trans-isomers of the cyclopentane (B165970) dicarboxylate product are influenced by the electrochemical conditions, such as the electrode material, solvent, and supporting electrolyte. These factors can affect the rate of the different reaction pathways and the stability of the various stereoisomeric transition states.
A summary of the stereoisomeric products from the electrochemical cyclization of different stereoisomers of this compound is presented in the table below.
| Starting Stereoisomer of this compound | Major Cyclization Product(s) | Key Observations |
| meso-(2R, 6S) | cis- and trans-dimethyl cyclopentane-1,2-dicarboxylate | The ratio of cis to trans isomers is sensitive to reaction conditions. |
| Racemic ((2R, 6R) and (2S, 6S)) | A mixture of cis- and trans-dimethyl cyclopentane-1,2-dicarboxylate | The product distribution differs from that of the meso starting material. |
Influence of Stereochemistry on Resulting Polymer Architectures
The stereochemistry of the initiator, this compound, can have a profound influence on the architecture of polymers synthesized via techniques like Atom Transfer Radical Polymerization (ATRP). While this compound is primarily recognized as a bifunctional initiator capable of producing polymers with bromine atoms at both ends, its inherent stereoisomerism can be exploited to control the stereoregularity of the resulting polymer chains. acs.orgresearchgate.netpolympart.ir
The use of a stereochemically pure initiator, such as the (2R, 6R) or (2S, 6S) enantiomer of this compound, can potentially lead to the formation of isotactic or syndiotactic polymers. The stereochemistry of the initiator can influence the stereochemical preference of the propagating radical, leading to a regular arrangement of the monomer units along the polymer backbone. This control over tacticity is a critical factor in determining the physical and mechanical properties of the polymer, such as its crystallinity, melting point, and solubility. dokumen.pubstudylib.net
For example, in the ATRP of vinyl monomers, the chiral environment created by a stereochemically defined initiator can favor one mode of monomer addition over the other, resulting in a polymer with a high degree of stereoregularity. The extent of this stereocontrol is dependent on several factors, including the nature of the monomer, the catalyst system, and the polymerization conditions.
The following table summarizes the potential influence of the stereochemistry of this compound on the architecture of the resulting polymers.
| Initiator Stereochemistry | Potential Polymer Architecture | Consequence on Polymer Properties |
| Meso | Atactic or stereoblock polymer | Generally amorphous with lower melting points. |
| Enantiopure ((2R, 6R) or (2S, 6S)) | Isotactic or syndiotactic polymer | Can lead to higher crystallinity, improved mechanical strength, and different solubility characteristics. |
| Racemic | Atactic or a mixture of stereoregular polymers | Properties would be an average of the constituent stereoisomers. |
Future Research Directions and Emerging Applications
Development of Novel Polymer Architectures and Advanced Materials
The primary application of dimethyl 2,6-dibromoheptanedioate lies in its role as a bifunctional initiator in polymerization reactions. scientificlabs.co.uk This capability allows for the synthesis of polymers with unique and complex architectures, leading to the development of advanced materials with tailored properties.
Researchers are actively exploring its use in creating dibromo-terminated polystyrene through atom transfer radical polymerization (ATRP). scientificlabs.co.uksigmaaldrich.com This process allows for precise control over the polymer chain length and composition, paving the way for materials with specific mechanical, thermal, and optical properties. Furthermore, it is utilized in the preparation of difunctional poly(n-butyl acrylate) (pBA) macroinitiators. scientificlabs.co.uksigmaaldrich.com These macroinitiators can then be used to create block copolymers, which are known for their ability to self-assemble into ordered nanostructures, making them suitable for applications in nanotechnology and drug delivery.
Another significant area of research is the use of this compound in the synthesis of polytrithiocarbonates. These polymers serve as agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, another controlled radical polymerization technique. scientificlabs.co.uksigmaaldrich.com RAFT polymerization is a powerful tool for designing complex polymer architectures such as star, brush, and graft copolymers. The ability to create such intricate structures opens up possibilities for developing materials with advanced functionalities, including stimuli-responsive polymers and high-performance elastomers.
The development of these novel polymer architectures is crucial for advancing various fields. For instance, block copolymers synthesized using this initiator can be used as thermoplastic elastomers, pressure-sensitive adhesives, and compatibilizers for polymer blends. The precise control over the polymer structure afforded by techniques like ATRP and RAFT, initiated by this compound, is a key driver of innovation in materials science.
Exploration of New Catalytic Systems for Reactions Involving this compound
The reactivity of the carbon-bromine bonds in this compound makes it a valuable substrate for various catalytic reactions beyond polymerization. A notable example is its electrochemical cyclization, which produces dimethyl 1,2-cycloalkanedicarboxylates in high yields. scientificlabs.co.uk This reaction demonstrates the potential for using this compound as a precursor for synthesizing cyclic molecules, which are important intermediates in the pharmaceutical and fragrance industries.
Future research is focused on exploring new catalytic systems to expand the synthetic utility of this compound. This includes the development of more efficient and selective catalysts for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would enable the introduction of a wide range of functional groups onto the heptanedioate (B1236134) backbone, leading to the creation of novel molecules with diverse applications.
Furthermore, investigations into enantioselective catalysis could lead to the synthesis of chiral derivatives of this compound. Chiral molecules are of paramount importance in the development of new drugs and agrochemicals. The development of catalytic systems that can control the stereochemistry of reactions involving this compound would be a significant advancement.
The exploration of new catalytic methodologies will not only broaden the scope of molecules that can be synthesized from this compound but also contribute to the fundamental understanding of catalysis.
Integration of Green Chemistry Principles in Synthetic Methodologies
In line with the growing emphasis on sustainable chemical manufacturing, the integration of green chemistry principles into the synthesis and application of this compound is a critical area of future research. Efforts are being made to develop more environmentally benign synthetic routes to the compound itself, focusing on waste prevention, the use of safer solvents and auxiliaries, and designing for energy efficiency. sigmaaldrich.com
One of the key principles of green chemistry is the use of renewable feedstocks. Research into synthesizing this compound or its precursors from biomass-derived sources would significantly improve its environmental footprint. Additionally, the development of catalytic processes that operate under milder reaction conditions, such as lower temperatures and pressures, would contribute to energy efficiency.
The use of safer solvents is another important aspect. Researchers are investigating the use of water, supercritical fluids, or ionic liquids as alternatives to traditional volatile organic solvents in reactions involving this compound. This not only reduces the environmental impact but can also in some cases enhance the reaction rates and selectivity.
By embracing the principles of green chemistry, the scientific community can ensure that the future development and application of this compound are both economically viable and environmentally responsible. This commitment to sustainability will be crucial for the long-term success and acceptance of this versatile chemical compound.
Q & A
Q. What are the optimized synthetic routes for dimethyl 2,6-dibromoheptanedioate, and how do reaction conditions influence yield?
The compound can be synthesized via bromination of dimethyl heptanedioate (pimelate) or through direct esterification of 2,6-dibromoheptanedioic acid with methanol. Key variables include brominating agents (e.g., HBr with peroxides or Br₂ in controlled conditions), reaction temperature (optimized at 0–5°C to avoid over-bromination), and catalyst use (e.g., sulfuric acid for esterification). Purification via fractional distillation or recrystallization improves yield (>85%) . Comparative studies suggest that starting from pimelic acid derivatives reduces side-product formation compared to direct bromination of esters .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H NMR reveals methyl ester peaks at δ 3.6–3.8 ppm and brominated CH groups at δ 4.2–4.5 ppm. C NMR confirms carbonyl carbons at ~170 ppm and Br-substituted carbons at ~40 ppm.
- Mass Spectrometry : ESI-MS shows molecular ion peaks at m/z 356 (M+H) with fragmentation patterns indicating Br loss (m/z 277, 199).
- IR Spectroscopy : Strong ester C=O stretches at 1740 cm and C-Br vibrations at 550–650 cm .
Q. How does the compound’s stability vary under different storage conditions?
Stability tests indicate degradation via hydrolysis under high humidity. Store at 4°C in anhydrous environments (e.g., desiccators with silica gel). Accelerated aging studies (40°C/75% RH) show <5% decomposition over 6 months when sealed under nitrogen .
Advanced Research Questions
Q. What role does this compound play as a difunctional initiator in block copolymer synthesis?
The compound serves as a dual-headed initiator in atom transfer radical polymerization (ATRP) due to its two bromine atoms. For example, in synthesizing poly(acrylic acid)-block-poly(ethylene oxide) copolymers, it enables controlled molecular weight (Đ < 1.2) by initiating growth from both termini. Post-polymerization thermolysis (353 K, 24 hours) removes protecting groups, confirmed by TGA mass loss profiles .
Q. How can researchers resolve contradictions in reported reactivity data for brominated diesters?
Discrepancies in bromine lability may arise from impurities (e.g., residual HBr) or solvent polarity effects. Methodological solutions include:
- Conducting kinetic studies under inert atmospheres.
- Comparing reactivity in polar aprotic (DMF, THF) vs. nonpolar solvents (toluene).
- Using HPLC-MS to track byproducts and validate reaction pathways .
Q. What experimental design principles apply to mechanistic studies of bromine substitution in this compound?
Q. How does this compound compare to diethyl analogs in polymer applications?
The dimethyl ester’s shorter alkyl chains increase electrophilicity, accelerating initiation rates in ATRP by ~30% compared to diethyl derivatives. However, diethyl esters offer better solubility in hydrophobic monomers (e.g., styrene), reducing aggregation during polymerization .
Q. What challenges arise when scaling up synthesis from lab to pilot scale?
Key issues include:
- Exothermic Bromination : Requires jacketed reactors with precise temperature control (-5°C to 10°C).
- Purification : Centrifugal partition chromatography (CPC) outperforms column methods for large-scale ester isolation.
- Waste Management : Neutralization of HBr byproducts with NaOH generates NaBr, requiring recycling protocols .
Data Analysis and Methodological Questions
Q. How should researchers address purity discrepancies between NMR and HPLC data?
- NMR Integration Errors : Calibrate using internal standards (e.g., 1,3,5-trimethoxybenzene).
- HPLC Column Selectivity : Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) to resolve ester vs. acid impurities.
- Cross-Validation : Combine LC-MS and H NMR to quantify residual solvents or unreacted diacid .
Q. What computational tools predict the compound’s reactivity in novel polymerization systems?
Molecular dynamics (MD) simulations (e.g., GROMACS) model steric effects during initiation. QSPR models correlate bromine’s Hammett σ values (+0.26) with polymerization rates. Machine learning (e.g., Random Forest) trained on ATRP datasets can forecast initiator efficiency in untested monomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
